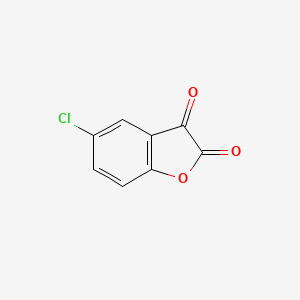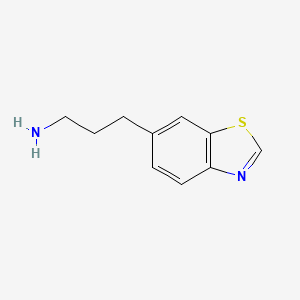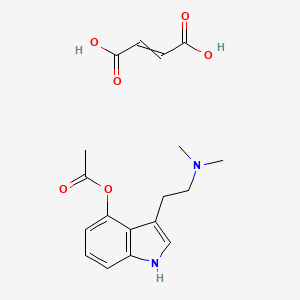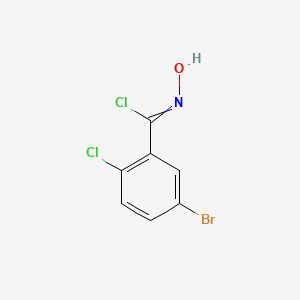
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is an organic compound with the molecular formula C7H3BrCl2NO It is a derivative of benzimidoyl chloride, characterized by the presence of bromine, chlorine, and a hydroxy group on the benzimidoyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the bromination and chlorination of benzimidoyl chloride. One common method starts with 2-chlorobenzoic acid as the raw material. The process involves a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted to introduce the hydroxy group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve scale-up processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the preparation of 5-bromo-2-chlorobenzoic acid, a key intermediate, can be scaled up with a high yield and low impurity content .
化学反应分析
Types of Reactions
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
NBS (N-Bromosuccinimide): Used for bromination reactions.
Sulfuric Acid: Acts as a catalyst in the bromination process.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzimidoyl derivatives .
科学研究应用
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The presence of halogens and the hydroxy group allows it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but with dimethyl groups instead of a hydroxy group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, used in the synthesis of SGLT2 inhibitors.
5-Bromo-2-chloro-2-hydroxybenzophenone: Similar structure with a benzophenone moiety.
Uniqueness
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a hydroxy group, allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C7H4BrCl2NO |
|---|---|
分子量 |
268.92 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H |
InChI 键 |
VNPNMFIBRIXEAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C(=NO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


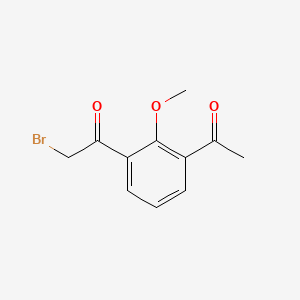


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)

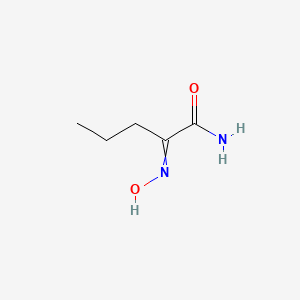
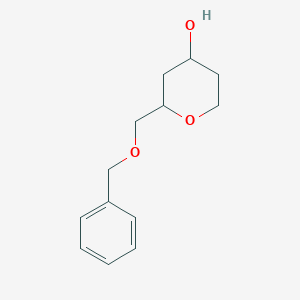
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
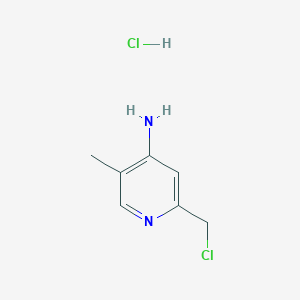
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
